6-Nitroindolin-2-one

Beschreibung

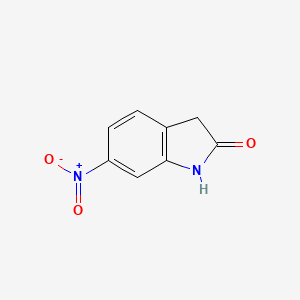

6-Nitroindolin-2-one (CAS: 474799-41-2) is a nitro-substituted indolin-2-one derivative with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing hybrids and derivatives with antibacterial and anticancer properties. Its structure features a bicyclic indole scaffold modified with a nitro group at the 6-position and a ketone at the 2-position, enabling diverse reactivity for functionalization .

Recent studies highlight its role in drug discovery. For instance, (E)-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-6-nitroindolin-2-one (compound 5e) was synthesized in 82% yield via a Knoevenagel condensation reaction, demonstrating potent activity against drug-resistant bacteria . Additionally, this compound derivatives have been explored as kinase inhibitors and apoptosis inducers in cancer research .

Eigenschaften

IUPAC Name |

6-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCVARGVMCGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591771 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474799-41-2 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroindolin-2-one typically involves the nitration of indolin-2-one. One common method includes the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of hazardous conditions associated with nitration reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Oxidation: The indolin-2-one core can undergo oxidation reactions to form corresponding oxindole derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 6-Aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives.

Oxidation: Oxindole derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the primary applications of 6-Nitroindolin-2-one derivatives is in cancer therapy. The indolin-2-one scaffold is recognized for its potential as a kinase inhibitor and antitumor agent. Research has shown that several derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- A study designed and synthesized a series of 3,5-substituted indolin-2-ones, including 6-nitro derivatives, which demonstrated potent antitumor activity against human carcinoma cell lines such as A-431, A-549, and MDA-MB-468 .

- Another investigation revealed that specific this compound compounds inhibited the proliferation of triple-negative breast cancer cells (MDA-MB-231) with submicromolar IC50 values .

Table 1: Antitumor Activity of Selected this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1c | HCT-116 | <0.5 | Microtubule destabilization |

| 2c | MDA-MB-231 | <0.5 | Induces apoptosis |

| 3g | A-431 | 1.5 | Inhibition of kinase activity |

Antibacterial Properties

This compound and its derivatives have also been studied for their antibacterial properties. Notably, these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Key Findings:

- A hybrid compound combining indolin-2-one and nitroimidazole exhibited remarkable antibacterial activity with low minimum inhibitory concentration (MIC) values against MRSA .

- The structure–activity relationship (SAR) studies indicated that introducing a nitro group significantly enhanced the antibacterial potency of these compounds .

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3g | MRSA ATCC 33591 | 0.5 | Bactericidal |

| 5c | E. coli | 16 | Bacteriostatic |

| 5e | Streptococcus pyogenes | >64 | No activity |

Antiviral Activity

Another promising application of this compound is in the development of antiviral agents, particularly against HIV-1. Recent studies have focused on designing compounds that can inhibit multiple viral targets simultaneously.

Key Findings:

- A series of new derivatives were synthesized that maintained dual inhibitory activity against HIV-1 reverse transcriptase functions, demonstrating potential as effective antiviral agents .

- Compounds from this series showed efficacy in blocking HIV replication at low micromolar concentrations, indicating their potential as therapeutic agents in HIV treatment .

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound | Target Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | HIV-1 | <1 | Dual inhibition of reverse transcriptase |

| 3a | HIV-1 | <0.5 | Allosteric inhibition |

Wirkmechanismus

The mechanism of action of 6-Nitroindolin-2-one involves multiple pathways:

Vergleich Mit ähnlichen Verbindungen

Antibacterial Activity

This compound hybrids with nitroimidazole (e.g., compound 5e ) exhibit MIC values <1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) by targeting bacterial DNA repair pathways . The nitro group is critical for redox activation, generating cytotoxic radicals .

Anticancer Activity

Derivatives like 3,3-di(1H-indol-3-yl)-6-nitroindolin-2-one inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values in the nanomolar range, inducing G1/S cell cycle arrest . In contrast, 5-nitroindolin-2-one derivatives are precursors to enamine-based chemotherapeutics targeting tubulin polymerization .

Biologische Aktivität

6-Nitroindolin-2-one is a compound that falls under the category of indolin-2-ones, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indolin-2-ones

Indolin-2-ones have garnered attention for their potential as therapeutic agents due to their ability to interact with various biological targets. The structural versatility and ability to modify the indolin-2-one core have led to numerous derivatives being synthesized and evaluated for biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Inhibition of Topoisomerases :

-

Antimicrobial Activity :

- Recent investigations have shown that this compound derivatives exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) range from 0.13 to 2.5 μM, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

- Induction of Apoptosis :

Anticancer Activity

A series of studies have highlighted the anticancer potential of this compound derivatives:

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated significant cytotoxicity. For instance, a derivative of this compound exhibited an IC50 value as low as 1.47 μM against breast cancer cell lines .

- Mechanistic Insights : Flow cytometry and immunofluorescence assays revealed that treatment with this compound leads to cell cycle arrest and apoptosis through microtubule disruption .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented extensively:

- Broad-Spectrum Activity : The compound has shown activity against a range of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values indicating strong antibacterial properties .

Case Studies

-

Case Study on Anticancer Activity :

- In a study evaluating a library of indolin-2-one derivatives, one particular derivative demonstrated significant inhibition of cell proliferation in multiple cancer cell lines. The study utilized a five-dose anticancer evaluation protocol, confirming its potential as a lead candidate for further development .

-

Case Study on Antimicrobial Efficacy :

- A recent investigation into the antibacterial properties of nitroimidazole derivatives linked to indolin-2-one showed that these compounds not only inhibited bacterial growth but also induced DNA damage responses in treated cells, suggesting a dual mode of action involving both direct interaction with DNA and redox activation mechanisms .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | MIC (μM) | IC50 (μM) | Target |

|---|---|---|---|---|

| This compound | Antibacterial | 0.13 - 2.5 | N/A | Various Bacteria |

| Derivative A | Anticancer | N/A | 1.47 | Breast Cancer Cell Lines |

| Derivative B | Microtubule Disruption | N/A | <0.1 | Various Cancer Cell Lines |

Q & A

Q. What are the optimal synthetic routes and purification methods for obtaining high-purity 6-Nitroindolin-2-one?

- Methodological Answer : The synthesis typically involves nitration of indolin-2-one derivatives under controlled conditions. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water or chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) to achieve >95% purity.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using ¹H/¹³C NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Document precise stoichiometry, temperature, and reaction time in the experimental section.

- Include spectral data (NMR, HRMS) for all novel compounds in supplementary materials .

- For known compounds, cross-validate melting points and spectral profiles with literature values .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic centers (e.g., nitro group at C6).

- Simulate reaction pathways using software like Gaussian or ORCA to model transition states and activation energies .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy) .

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies.

- Purity Verification : Reanalyze compound batches from conflicting studies via LC-MS to rule out degradation .

- Statistical Reassessment : Apply meta-analysis tools to evaluate effect sizes and heterogeneity (e.g., using R or Python packages) .

Q. What spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound complexes?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve bond lengths and angles to confirm nitro group orientation .

- Dynamic NMR : Study conformational flexibility in solution (e.g., variable-temperature ¹H NMR) .

- Mass Spectrometry : Use high-resolution ESI-MS to detect adducts or isotopic patterns .

Data Management and Interpretation

Q. How should researchers handle raw data and processed results in studies involving this compound?

- Methodological Answer :

- Raw Data : Archive in repositories like Zenodo or Figshare with DOI links. Include instrument parameters (e.g., NMR pulse sequences, HPLC gradients) .

- Processed Data : Present key findings in tables (e.g., IC₅₀ values, kinetic constants) with error margins (SD/SEM). Use scatter plots or heatmaps for dose-response relationships .

Q. What strategies balance open-data sharing with privacy in pharmacological studies of this compound?

- Methodological Answer :

- De-Identification : Anonymize patient-derived data (e.g., omitting demographic identifiers) .

- Controlled Access : Use platforms like EGA (European Genome-Phenome Archive) to restrict data access to credentialed researchers .

Literature and Resource Guidelines

Q. Which databases are recommended for literature reviews on this compound?

- Methodological Answer :

- Primary Sources : Use SciFinder-n for patent and journal coverage (e.g., CAS Registry Number 474799-41-2) .

- Validation Tools : Cross-reference with PubChem and Reaxys for physicochemical data .

Q. How to design a research proposal exploring novel applications of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.